5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid

Physicochemical characterization Thermal stability Distillation/purification

5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid (CAS 1443311-28-1, MFCD23143076) is a synthetic fluorinated aromatic oxo-acid with the molecular formula C13H12F4O4 and a molecular weight of 308.23 g/mol. The compound belongs to the δ-oxo-arylvaleric acid class, characterized by a 4-benzoylbutyric acid scaffold bearing a meta-substituted 1,1,2,2-tetrafluoroethoxy (–OCF2CF2H) group on the phenyl ring.

Molecular Formula C13H12F4O4
Molecular Weight 308.22 g/mol
Cat. No. B8001375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid
Molecular FormulaC13H12F4O4
Molecular Weight308.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)CCCC(=O)O
InChIInChI=1S/C13H12F4O4/c14-12(15)13(16,17)21-9-4-1-3-8(7-9)10(18)5-2-6-11(19)20/h1,3-4,7,12H,2,5-6H2,(H,19,20)
InChIKeyPZVXFDGPXTZRAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric Acid – Compound Class, Physicochemical Identity, and Procurement Profile


5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid (CAS 1443311-28-1, MFCD23143076) is a synthetic fluorinated aromatic oxo-acid with the molecular formula C13H12F4O4 and a molecular weight of 308.23 g/mol . The compound belongs to the δ-oxo-arylvaleric acid class, characterized by a 4-benzoylbutyric acid scaffold bearing a meta-substituted 1,1,2,2-tetrafluoroethoxy (–OCF2CF2H) group on the phenyl ring . This fluorinated ether substituent imparts distinct electronic and lipophilic properties compared to non-fluorinated and mono-fluorinated analogs, making the compound relevant as a synthetic intermediate for fluorinated drug discovery programs, particularly those targeting nuclear receptors (PPARs), G-protein-coupled receptors (GPR40), and cholesteryl ester transfer protein (CETP), where the 3-tetrafluoroethoxy pharmacophore has established structure–activity precedent [1][2].

Why 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric Acid Cannot Be Replaced by Generic 5-Oxo-5-phenylvaleric Acid or Other In-Class Analogs


Substituting this compound with the non-fluorinated parent 5-oxo-5-phenylvaleric acid (CAS 1501-05-9) or with chain-shortened analogs eliminates the critical 1,1,2,2-tetrafluoroethoxy (–OCF2CF2H) substituent or alters the carboxylic acid tether length, resulting in fundamentally different physicochemical properties: a predicted boiling point shift of approximately +25 °C, a density increase from 1.164 to 1.352 g/cm³, loss of crystallinity (parent mp 126–129 °C vs. no observable mp for the fluorinated analog), and a substantial increase in both molecular weight (+60%) and lipophilicity . The meta-tetrafluoroethoxy group is not a passive label; in CETP inhibitor pharmacophores, its presence has been shown to be essential for submicromolar in vitro potency, and its replacement with heteroaryl or non-fluorinated moieties abolishes activity [1]. For procurement decisions, these differences mean that generic substitution compromises both the synthetic utility (different reactivity, solubility, and handling) and the biological relevance of any downstream screening or scale-up outcomes.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric Acid vs. Closest Comparators


Boiling Point Elevation vs. Non-Fluorinated Parent 5-Oxo-5-phenylvaleric Acid

The introduction of the 3-(1,1,2,2-tetrafluoroethoxy) substituent onto the phenyl ring elevates the predicted boiling point by approximately 25 °C compared to the non-fluorinated parent compound 5-oxo-5-phenylvaleric acid. The target compound exhibits a predicted boiling point of 405.9±45.0 °C , whereas the parent compound has a measured boiling point of 380.8 °C at 760 mmHg . This 25.1 °C difference reflects the increased molecular weight and enhanced intermolecular interactions conferred by the tetrafluoroethoxy group, which has direct implications for thermal processing, distillation-based purification, and high-temperature reaction compatibility.

Physicochemical characterization Thermal stability Distillation/purification

Density Increase and Lack of Crystallinity vs. Non-Fluorinated Parent

The target compound exhibits a predicted density of 1.352±0.06 g/cm³, representing a 16.2% increase over the non-fluorinated parent 5-oxo-5-phenylvaleric acid (1.164 g/cm³) . Furthermore, while the parent compound is a well-characterized crystalline solid with a sharp melting point of 126–129 °C , no melting point is reported for the target compound across multiple vendor databases, and its physical state is described as a 'solid or powder' requiring storage at -20 °C [1], consistent with the known effect of fluorinated ether substituents in disrupting crystal lattice packing. The density increase and apparent loss of crystallinity have practical consequences for gravimetric dispensing, solubility behavior, and long-term storage stability.

Solid-state properties Formulation Handling and storage

Chain-Length Differentiation: Valeric Acid (C5) vs. Butyric Acid (C4) Analog

The target compound contains a five-carbon valeric acid chain (δ-oxo) terminated by a carboxylic acid, whereas the closest commercially available analog bearing the identical 3-(1,1,2,2-tetrafluoroethoxy)phenyl group is 4-oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid (CAS 1443311-18-9), which features a four-carbon butyric acid chain (γ-oxo) . This one-methylene difference results in a molecular weight shift from 294.2 to 308.23 g/mol (+14 Da), a predicted boiling point difference of approximately +21 °C (405.9 vs. 384.6 °C), and a predicted density shift from ~1.4 to 1.352 g/cm³ . In medicinal chemistry, the carboxylic acid tether length directly governs the spatial positioning of the acid moiety relative to the aryl ketone pharmacophore, influencing receptor binding, hydrogen-bonding geometry, and conjugate derivatization possibilities (e.g., amide vs. ester formation).

Structure–activity relationship Linker length Synthetic building block

Meta-Substitution Pattern: Established Pharmacophoric Relevance of 3-Tetrafluoroethoxy vs. Para or Ortho Isomers

The target compound bears the 1,1,2,2-tetrafluoroethoxy substituent at the meta (3-) position of the phenyl ring. Published structure–activity relationship (SAR) studies on CETP inhibitors have demonstrated that meta-substituted tetrafluoroethoxy derivatives exhibit higher anti-CETP bioactivity than para-substituted analogs, with ortho-substituted analogs showing the weakest activity [1]. In an ATP-depletion assay, a related compound bearing the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety on a thiazolidine-2,4-dione scaffold displayed an IC50 of 73 nM [2]. While these data are from structurally distinct chemical series, they establish a class-level precedent that the meta-tetrafluoroethoxy-phenyl substructure is not an arbitrary design choice but a position with validated biological relevance, distinguishing this compound from hypothetical para- or ortho-substituted isomers that may be available or synthesizable at lower cost.

Positional isomerism CETP inhibition Pharmacophore modeling

Procurement Cost and Purity Benchmarking vs. Non-Fluorinated Parent Compound

The target compound commands a significant price premium over the non-fluorinated parent 5-oxo-5-phenylvaleric acid. From the Fluorochem catalog, the target compound (97% purity) is priced at approximately 8,140 CNY/g (~1,110 USD/g), while the parent compound (97% purity) is priced at approximately 220 CNY for an unspecified larger quantity (estimated at ~10–25 CNY/g based on typical catalog formats) . This represents a >300-fold cost differential per gram. Alternative suppliers offer the target compound at 98% purity (Leyan, Catalog No. 1788699) and 97% (BIOFOUNT, ~8,270 CNY/g) [1]. The purity specification (97–98%) is comparable to the parent compound (96–97%), indicating that the cost difference is driven by the multi-step synthesis required to install the tetrafluoroethoxy group rather than by purity tier differences. For procurement budgeting, this differential must be weighed against the irreplaceable structural and functional attributes of the fluorinated compound.

Procurement economics Cost-per-gram Purity specification

Fluorine Content and Predicted Metabolic Stability Advantage Over Non-Fluorinated and Mono-Fluorinated Analogs

The target compound contains four fluorine atoms (F4) within the 1,1,2,2-tetrafluoroethoxy substituent, contributing to 24.7% fluorine by weight, compared to 0% for the non-fluorinated parent 5-oxo-5-phenylvaleric acid and approximately 9.0% for the mono-fluorinated analog 5-(4-fluorophenyl)-5-oxovaleric acid (CAS 199664-70-5, C11H10FO3) [1]. The tetrafluoroethoxy group is a well-precedented metabolic blocking strategy: the –OCF2CF2H moiety introduces both electron-withdrawing effects (reducing aromatic oxidation) and steric shielding of the meta position, while the terminal –CF2H group can act as a hydrogen-bond donor [2]. In the CETP inhibitor literature, the 3-tetrafluoroethoxy substituent was retained through multiple rounds of optimization specifically for its favorable balance of potency, metabolic stability, and oral bioavailability, whereas replacement with non-fluorinated or less fluorinated groups resulted in inferior pharmacokinetic profiles [2][3].

Metabolic stability Fluorine substitution Drug-likeness

Application Scenarios for 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric Acid Based on Verified Differentiation Evidence


Fluorinated Fragment Library Design and PPAR/GPR40 Agonist Lead Generation

Medicinal chemistry teams pursuing agonists or modulators of nuclear receptors (PPARα/γ/δ) or the free fatty acid receptor GPR40 can employ this compound as a carboxylic acid-containing fragment or late-stage functionalization intermediate. The valeric acid chain provides the requisite acidic head group for PPAR ligand-binding domain engagement, while the 3-tetrafluoroethoxy substituent offers a validated fluorinated pharmacophoric element. Patent literature explicitly claims fluoro-substituted pentanoic acid derivatives for GPR40 modulation and metabolic disease treatment [1][2]. The compound's higher boiling point (+25 °C vs. non-fluorinated parent ) enables amide coupling reactions at elevated temperatures without premature evaporation of the acid component. Its non-crystalline physical state (no mp observed ) may facilitate dissolution in organic reaction solvents compared to the crystalline parent, reducing the need for pre-dissolution steps.

CETP Inhibitor Pharmacophore Exploration and Metabolic Stability Optimization

Structure–activity relationship programs targeting cholesteryl ester transfer protein (CETP) inhibition can use this compound as a key intermediate bearing the privileged 3-(1,1,2,2-tetrafluoroethoxy)phenyl substructure. Published SAR demonstrates that this specific substituent at the meta position is critical for submicromolar CETP inhibitory activity, and its replacement with heteroaryl or non-fluorinated groups significantly reduces potency [1][2]. The compound's higher fluorine content (24.7% F by weight) and the presence of the –OCF2CF2H terminus provide metabolic shielding against cytochrome P450-mediated oxidation, a property that distinguishes it from the non-fluorinated parent and mono-fluorinated analogs [1]. The valeric acid chain can serve as a precursor for further derivatization (esterification, amidation, reduction) to elaborate the CETP pharmacophore.

Specialty Fluorinated Building Block for Materials Science and Liquid Crystal Intermediate Synthesis

The combination of a ketone, a carboxylic acid, and a tetrafluoroethoxy-substituted aromatic ring makes this compound a versatile difunctional building block for materials chemistry applications. The tetrafluoroethoxy group is a well-established structural motif in liquid crystal compounds, where it contributes to beneficial dielectric anisotropy and viscosity properties [1][2]. The δ-oxo-valeric acid scaffold offers two reactive handles (ketone and carboxylic acid) for orthogonal derivatization, enabling sequential functionalization strategies. The predicted boiling point of ~406 °C and density of 1.352 g/cm³ indicate compatibility with high-temperature polycondensation or melt-processing conditions. The compound's lower crystallinity compared to the non-fluorinated parent can be advantageous for solution-processed materials where crystalline precipitation must be avoided.

Metabolite Identification and Analytical Reference Standard for Fluorinated Drug Candidate Programs

For bioanalytical laboratories supporting fluorinated drug development, this compound can serve as a synthetic precursor for authentic metabolite standards or as a reference material for mass spectrometry method development. Its distinct molecular ion (m/z 308.23, C13H12F4O4) and characteristic fluorine isotopic pattern provide unambiguous LC-MS/MS detection, differentiating it from endogenous interferences and non-fluorinated analogs [1]. The compound's 97–98% purity specification from commercial suppliers (Fluorochem, Leyan) [1][2] meets the threshold for use as a quantitative reference standard after appropriate in-house re-quantification. Its recommended storage condition of –20 °C requires cold-chain logistics planning for multi-site distribution.

Quote Request

Request a Quote for 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.